molecular formula C20H31N3O2 B2803846 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 903250-85-1

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2803846
CAS RN: 903250-85-1
M. Wt: 345.487
InChI Key: OSWHJKSDSIEUMI-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. MP-10 has been extensively studied for its potential as a new drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the migration and invasion of cancer cells, reduces the production of reactive oxygen species (ROS), and induces cell cycle arrest. This compound has also been shown to increase the levels of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various physiological processes, such as blood pressure and smooth muscle relaxation.

Advantages and Limitations for Lab Experiments

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has several advantages for lab experiments. It has a high degree of purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has great potential as a new drug candidate for the treatment of various diseases. Future research should focus on improving the bioavailability of this compound, optimizing the synthesis process, and investigating its mechanism of action in more detail. Additionally, this compound should be tested in animal models to evaluate its efficacy and safety in vivo. Finally, clinical trials should be conducted to determine the effectiveness of this compound in humans.

Synthesis Methods

The synthesis of N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with cyclopentylamine in the presence of triethylamine to form this compound. The overall yield of the synthesis process is around 70%.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been extensively studied for its potential as a new drug candidate for the treatment of various diseases. In vitro studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, this compound has been investigated for its potential as a new drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-22-11-13-23(14-12-22)19(16-7-9-18(25-2)10-8-16)15-21-20(24)17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWHJKSDSIEUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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